(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine
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Overview
Description
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine is an organic compound with a unique structure that includes a tert-butyl group, an imino group, and a pent-2-en-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine typically involves the reaction of tert-butylamine with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine: Unique due to its specific structure and functional groups.
N-tert-Butyl-4-[(propan-2-yl)imino]pentan-2-amine: Similar structure but lacks the double bond in the pent-2-en-2-amine backbone.
N-tert-Butyl-4-[(propan-2-yl)imino]butan-2-amine: Similar structure but with a shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a double bond in the pent-2-en-2-amine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
917971-62-1 |
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Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-tert-butyl-4-propan-2-yliminopent-2-en-2-amine |
InChI |
InChI=1S/C12H24N2/c1-9(2)13-10(3)8-11(4)14-12(5,6)7/h8-9,14H,1-7H3 |
InChI Key |
VHNDJGARNASUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C)C=C(C)NC(C)(C)C |
Origin of Product |
United States |
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